molecular formula C17H18BrNO2 B2921071 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 883794-18-1

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2921071
CAS No.: 883794-18-1
M. Wt: 348.24
InChI Key: FYOPBEBPYMAHFJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a bromophenyl group and an ethoxyanilino group attached to a propanone backbone

Scientific Research Applications

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-ethoxyaniline.

    Formation of Schiff Base: 3-bromobenzaldehyde reacts with 4-ethoxyaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is acylated with propanoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-3-(4-methoxyanilino)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is unique due to the presence of both bromophenyl and ethoxyanilino groups, which can impart specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-21-16-8-6-15(7-9-16)19-11-10-17(20)13-4-3-5-14(18)12-13/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOPBEBPYMAHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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